1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose
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Overview
Description
1-O-Acetyl-2,3,5-tri-O-benzoyl-5®-C-methyl-D-ribofuranose is a carbohydrate derivative. It is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5®-C-methyl-D-ribofuranose typically involves the protection of hydroxyl groups and the introduction of acetyl and benzoyl groups. The process often starts with a ribose derivative, which undergoes selective protection and functionalization. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and pyridine. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-O-Acetyl-2,3,5-tri-O-benzoyl-5®-C-methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and hydrochloric acid are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of acetyl or benzoyl groups with other functional groups .
Scientific Research Applications
1-O-Acetyl-2,3,5-tri-O-benzoyl-5®-C-methyl-D-ribofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a building block for nucleoside analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5®-C-methyl-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its unique structure allows it to bind to specific proteins or nucleic acids, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose: A closely related compound with similar protective groups but lacking the ®-C-methyl configuration.
1-O-Acetyl-2,3,5-tri-O-benzoyl-6-deoxy-D-allofuranose: Another derivative with a different sugar backbone.
Uniqueness
1-O-Acetyl-2,3,5-tri-O-benzoyl-5®-C-methyl-D-ribofuranose stands out due to its specific stereochemistry and functional group arrangement. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H26O9 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[(2R,3R,4R)-5-acetyloxy-4-benzoyloxy-2-[(1R)-1-benzoyloxyethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H26O9/c1-18(34-26(31)20-12-6-3-7-13-20)23-24(36-27(32)21-14-8-4-9-15-21)25(29(38-23)35-19(2)30)37-28(33)22-16-10-5-11-17-22/h3-18,23-25,29H,1-2H3/t18-,23-,24-,25-,29?/m1/s1 |
InChI Key |
YAIBLMNVMOOSKD-XKUVCPDSSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1C(C(C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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